molecular formula C16H13N3 B12738146 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- CAS No. 110200-27-6

3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)-

Cat. No.: B12738146
CAS No.: 110200-27-6
M. Wt: 247.29 g/mol
InChI Key: PVYSSFUHIAKZLI-UHFFFAOYSA-N
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Description

3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- is a heterocyclic compound with the molecular formula C11H10N2This compound belongs to the class of β-carbolines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of tryptamine with aldehydes or ketones in the presence of acid catalysts can lead to the formation of the desired β-carboline structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- include:

Uniqueness

What sets 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- apart is its specific substitution pattern and the presence of the pyridinyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

110200-27-6

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

1-pyridin-2-yl-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C16H13N3/c1-2-6-13-11(5-1)12-8-10-18-16(15(12)19-13)14-7-3-4-9-17-14/h1-7,9,19H,8,10H2

InChI Key

PVYSSFUHIAKZLI-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=N4

Origin of Product

United States

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